molecular formula C10H8BrN3O B11852079 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide

Cat. No.: B11852079
M. Wt: 266.09 g/mol
InChI Key: CBAGUYHOQANGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,12-pentaen-11-one; hydrobromide is a heterocyclic compound featuring a complex tricyclic framework with three nitrogen atoms and a hydrobromide salt moiety. Its structure comprises fused bicyclic and monocyclic systems, creating a rigid scaffold that may influence its physicochemical and biological properties. The hydrobromide salt form likely enhances aqueous solubility compared to its free base, a common strategy for improving pharmacokinetic profiles . Structural details may be inferred from related entries in the Protein Data Bank (PDB), which archives macromolecular structures and could provide insights into binding modes if the compound interacts with biological targets .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide

InChI

InChI=1S/C10H7N3O.BrH/c14-9-2-1-6-7-5-11-4-3-8(7)12-10(6)13-9;/h1-5H,(H2,12,13,14);1H

InChI Key

CBAGUYHOQANGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C3=C(N2)C=CN=C3.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of nitrogen atoms and the bromide ion. Common reagents used in these reactions include various amines, brominating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of nitrogen-rich tricyclic derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Triazatricyclo Derivatives

Compound Name Molecular Formula (Inferred) Key Substituents/Rings Hypothesized Properties
Target Compound : 4,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,12-pentaen-11-one; Hydrobromide C₁₂H₁₀BrN₃O Hydrobromide salt, tricyclic N-system Enhanced solubility, potential kinase inhibition, moderate lipophilicity
10-Acetyl-4-methyl-1,9-diphenyl-4,8,10-triazatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione C₂₃H₂₁N₃O₃ Acetyl, methyl, phenyl groups Reduced solubility (neutral form), possible CYP450 interactions, higher metabolic lability
6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5,10,12-pentaen-4-one C₁₅H₁₁F₃N₂O₂S Thia substitution, CF₃, hydroxyl Increased metabolic stability (CF₃), sulfur-enhanced π-stacking, potential hepatotoxicity
10-Bromo-9(10H)-anthracenone C₁₄H₉BrO Brominated anthracenone core Planar aromatic system, UV absorption for photodynamic therapy, low aqueous solubility

Key Comparative Insights:

Solubility and Salt Effects : The hydrobromide salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like the 10-acetyl derivative . Bromide salts are commonly used to improve bioavailability in drug development.

Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the thia-containing analog (CAS: 674804-56-9) enhances metabolic stability and lipophilicity, whereas the target compound’s hydrobromide may prioritize solubility over membrane permeability .

Aromatic Systems vs. Heterocycles: Anthracenone derivatives (e.g., 10-bromo-9(10H)-anthracenone) exhibit planar structures suited for intercalation or photochemical applications, contrasting with the target compound’s rigid, three-dimensional nitrogen scaffold, which may favor selective protein binding .

Biological Activity

4,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide is a complex heterocyclic compound characterized by its unique tricyclic structure that incorporates three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds similar to 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. For instance:

  • Mechanism of Action : The compound may disrupt the function of specific enzymes or receptors in microbial cells, leading to cell death or growth inhibition.
  • Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer properties of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one have also been explored extensively:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines such as breast and lung cancer cells.
  • Mechanism of Action : It is believed to modulate signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Comparative Biological Activity

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key features:

Compound NameBiological ActivityMechanism of Action
4,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-oneAntimicrobial & AnticancerEnzyme inhibition & apoptosis induction
11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3AntimicrobialDisruption of cell wall synthesis
5-Methyl-4,8,10-triazatricyclo[7.4.0.02,7]tridecaAnticancerModulation of PI3K/Akt pathway

Synthesis and Structural Analysis

The synthesis of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3 involves multi-step organic reactions typically starting from simpler precursors through cyclization and functionalization processes.

Pharmacological Studies

Recent pharmacological studies have focused on:

  • In Vivo Studies : Animal models have shown promising results with reduced tumor sizes upon administration of this compound.
  • Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also requires careful dosing to minimize adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.